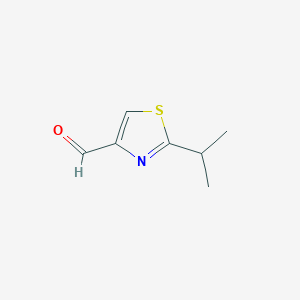

2-Isopropylthiazole-4-carbaldehyde

Description

The exact mass of the compound 2-Isopropylthiazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropylthiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylthiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-5(2)7-8-6(3-9)4-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUEZKCPTDMEROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376801 | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-46-8 | |

| Record name | 2-(1-Methylethyl)-4-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133047-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylthiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

2-Isopropylthiazole-4-carbaldehyde is a substituted thiazole derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group appended to a biologically significant thiazole core, makes it a strategic starting point for the synthesis of complex molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs such as the H2 receptor antagonist Famotidine and the tyrosine kinase inhibitor Dasatinib[1]. The aldehyde functionality provides a versatile chemical handle for elaboration, enabling researchers to readily introduce diverse functional groups and build molecular complexity. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, with a focus on its utility in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 133047-46-8 [2][3][4].

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of 2-Isopropylthiazole-4-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 133047-46-8 | [2][4] |

| Molecular Formula | C₇H₉NOS | [4] |

| Molecular Weight | 155.22 g/mol | [2][3][4] |

| IUPAC Name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | [4] |

| Synonyms | 2-isopropyl-1,3-thiazole-4-carbaldehyde, 4-Formyl-2-isopropylthiazole | [4] |

| Canonical SMILES | CC(C)C1=NC(=CS1)C=O | [4] |

| InChI Key | NUEZKCPTDMEROB-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insight

The introduction of a formyl (aldehyde) group onto a thiazole ring is a key transformation for accessing this building block. While various methods exist for the synthesis of thiazole derivatives, a common and effective strategy for formylation of such electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The causality behind this choice lies in the electrophilic nature of the Vilsmeier reagent, which is reactive enough to attack the electron-rich C5 position of the thiazole ring, but mild enough to avoid decomposition of the starting material. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde. An alternative route involves the synthesis of the corresponding alcohol, 2-isopropylthiazole-4-methanol, followed by oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system[5].

Workflow for Synthesis via Vilsmeier-Haack Formylation

Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is based on established Vilsmeier-Haack procedures for heterocyclic compounds[6]. Self-Validation Note: The progress of this reaction must be meticulously monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and prevent side-product formation.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-isopropylthiazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Stir for 2-4 hours, monitoring the reaction by TLC.

-

Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The resulting iminium salt will hydrolyze to the aldehyde. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Isopropylthiazole-4-carbaldehyde.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. The following table outlines the expected signals in various spectroscopic analyses, based on the known chemical structure.

| Technique | Expected Characteristic Signals |

| ¹H NMR | ~9.9-10.1 ppm: Singlet, 1H (aldehyde proton, -CHO).~8.1-8.3 ppm: Singlet, 1H (thiazole ring proton, C5-H).~3.2-3.4 ppm: Septet, 1H (isopropyl methine, -CH(CH₃)₂).~1.3-1.4 ppm: Doublet, 6H (isopropyl methyl protons, -CH(CH₃)₂). |

| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~175 ppm: Thiazole C2 carbon.~150-155 ppm: Thiazole C4 and C5 carbons.~34 ppm: Isopropyl methine carbon.~23 ppm: Isopropyl methyl carbons. |

| FT-IR (cm⁻¹) | ~2820 & 2720: C-H stretch of the aldehyde.~1690-1710: Strong C=O stretch of the aldehyde.~1500-1600: C=N and C=C stretching of the thiazole ring. |

| Mass Spec (MS) | [M]+• or [M+H]⁺: Corresponding to the molecular weight of 155.22. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Isopropylthiazole-4-carbaldehyde lies in its role as a versatile intermediate for creating novel therapeutic agents. The thiazole core is a proven pharmacophore, and the aldehyde group acts as a linchpin for diversification.

Strategic Importance of the Thiazole Scaffold

The thiazole ring is an isostere of pyridine and pyrimidine and can engage in hydrogen bonding and π-stacking interactions within biological targets. Its presence is associated with a wide range of biological activities, including:

-

Antifungal Activity: Thiazole derivatives have been synthesized and shown to possess potent anti-Candida activity, often targeting enzymes like lanosterol-C14α-demethylase, which is crucial for fungal cell membrane integrity[7].

-

Anticancer Activity: The scaffold is integral to novel inhibitors of key signaling pathways in cancer. For instance, derivatives have been developed as potent c-Met kinase inhibitors[8] and angiogenesis inhibitors[9], which are critical for halting tumor growth and metastasis.

-

Antimicrobial and Antioxidant Activity: Novel 2-hydrazinyl-4-arylthiazole analogues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising antioxidant properties[10].

-

Anti-inflammatory and Anticonvulsant Activity: The versatility of the thiazole moiety has led to its incorporation into compounds with anti-inflammatory and anticonvulsant properties[1].

Synthetic Diversification Potential

The aldehyde group of 2-Isopropylthiazole-4-carbaldehyde is a gateway to a multitude of chemical transformations, allowing for the rapid generation of compound libraries for screening.

Caption: Diversification pathways from the core aldehyde building block.

-

Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, a common strategy in medicinal chemistry.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of new functionalities.

-

Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, which are themselves important pharmacophores[10][11].

-

Oxidation: Mild oxidation yields the corresponding 2-isopropylthiazole-4-carboxylic acid, a crucial precursor for synthesizing amides and esters, further expanding the accessible chemical space[8][9].

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Isopropylthiazole-4-carbaldehyde is not broadly available, general precautions for substituted thiazoles and aldehydes should be strictly followed. The compound should be treated as a potentially harmful and flammable substance.

-

GHS Hazard Statements (Anticipated): May be harmful if swallowed (Acute Toxicity, Oral), may cause skin and eye irritation, and may cause respiratory irritation[4][12][13]. As a liquid, it may also be flammable[14][15].

-

Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat[12][13].

-

Handling: Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[14][15].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up[13][15].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[13].

References

-

Pharmaffiliates. (n.d.). CAS No : 133047-46-8 | Product Name : 2-Isopropylthiazole-4-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763192, 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]

-

Birsan, C. I., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(23), 7179. Retrieved from [Link]

-

Gomha, S. M., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Letters in Organic Chemistry, 14(6), 420-428. Retrieved from [Link]

-

Cunico, W., et al. (2018). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. Journal of the Brazilian Chemical Society, 29(10), 2165-2172. Retrieved from [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3046. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]

-

Boss Chemical. (n.d.). 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. Retrieved from [Link]

- Patel, S. K., et al. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. WO2003091230A1.

-

Chem-Impex International. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

-

Liu, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Retrieved from [Link]

-

Girish, Y. R., et al. (2014). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Bioorganic & Medicinal Chemistry Letters, 24(13), 2852-2857. Retrieved from [Link]

-

Zhao, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2261. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. Retrieved from [Link]

-

Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. www1.mscdirect.com [www1.mscdirect.com]

2-Isopropylthiazole-4-carbaldehyde chemical properties

An In-depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract: 2-Isopropylthiazole-4-carbaldehyde is a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug development. Its unique structural combination of a reactive aldehyde functional group and a biologically significant thiazole scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its applications as a precursor to potent bioactive agents. This document is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry.

Introduction and Strategic Importance

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid linker has cemented its role in the design of molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

2-Isopropylthiazole-4-carbaldehyde emerges as a particularly valuable synthon. The isopropyl group at the 2-position can modulate lipophilicity and steric interactions within a target binding pocket, while the carbaldehyde at the 4-position provides a versatile chemical handle for molecular elaboration. This aldehyde functionality can be readily transformed into a wide array of other functional groups and heterocyclic systems, enabling the exploration of vast chemical space in lead optimization campaigns.[4][5] This guide serves to consolidate the known properties and project the scientific potential of this key intermediate.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and research.

Physical and Chemical Identity

The core properties of 2-Isopropylthiazole-4-carbaldehyde are summarized in the table below. The compound is a liquid at ambient temperature with a high boiling point.[6]

| Property | Value | Source(s) |

| IUPAC Name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | [7] |

| CAS Number | 133047-46-8 | [8] |

| Molecular Formula | C₇H₉NOS | [7][9] |

| Molecular Weight | 155.22 g/mol | [7][8] |

| Appearance | Liquid | |

| Boiling Point | 232.4 ± 13.0 °C (at 760 mmHg) | |

| Flash Point | 94.4 ± 19.8 °C | |

| Solubility | Soluble in alcohol | [6] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for reaction monitoring and quality control. While a publicly available, fully assigned spectrum for this specific molecule is not available, a detailed prediction based on established principles of spectroscopy and data from analogous structures can be made.[10][11][12]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (in CDCl₃):

-

~10.0 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a sharp singlet, significantly downfield due to the electron-withdrawing nature of the carbonyl group and the thiazole ring.

-

~8.2 ppm (s, 1H): Thiazole ring proton (H5). A singlet, as there are no adjacent protons. Its chemical shift is influenced by the adjacent sulfur atom and the aldehyde group.

-

~3.3 ppm (septet, 1H): Isopropyl methine proton (-CH(CH₃)₂). The septet multiplicity arises from coupling to the six equivalent methyl protons.

-

~1.4 ppm (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂). A doublet due to coupling with the single methine proton.

-

-

¹³C NMR (in CDCl₃):

-

~185 ppm: Aldehyde carbonyl carbon (C HO).

-

~175 ppm: Thiazole ring carbon C2 (attached to the isopropyl group).

-

~150 ppm: Thiazole ring carbon C4 (attached to the aldehyde).

-

~130 ppm: Thiazole ring carbon C5.

-

~34 ppm: Isopropyl methine carbon (-C H(CH₃)₂).

-

~23 ppm: Isopropyl methyl carbons (-CH(C H₃)₂).

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

~2970-2870 cm⁻¹: C-H stretching vibrations from the isopropyl group.[13]

-

~2850 cm⁻¹ and ~2750 cm⁻¹: Characteristic C-H stretching of the aldehyde group. The presence of these two bands is a strong indicator of an aldehyde.[13]

-

~1705 cm⁻¹: Strong, sharp C=O stretching vibration from the aldehyde carbonyl group. The frequency is slightly lowered from a typical saturated aldehyde due to conjugation with the thiazole ring.[14]

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the thiazole ring.

Synthesis and Purification

While multiple routes to thiazole derivatives exist, a robust and scalable approach for preparing 2-substituted-4-carbaldehydes involves the formylation of a Grignard reagent derived from a halogenated thiazole precursor.[1][2][15] This method avoids the cryogenic temperatures required for organolithium chemistry, making it more amenable to industrial applications.[15]

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from commercially available 2-isopropylthiazole.

Caption: Proposed synthesis of 2-Isopropylthiazole-4-carbaldehyde.

Detailed Experimental Protocol

Step 1: Bromination of 2-Isopropylthiazole

-

Dissolve 2-isopropylthiazole (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask fitted with a reflux condenser.

-

Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

-

Initiate the reaction with a radical initiator (e.g., AIBN) or by gentle heating and reflux the mixture until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-isopropyl-4-bromothiazole.

Causality: The C5 position of the thiazole ring is most susceptible to electrophilic substitution, but under radical conditions with NBS, bromination can be directed to the C4 position, especially if C5 is sterically hindered or electronically deactivated. Direct bromination with Br₂ could also be employed.

Step 2: Grignard Reagent Formation

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq).

-

Add a solution of 2-isopropyl-4-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A crystal of iodine may be added to activate the magnesium.

-

Maintain a gentle reflux until all the magnesium has been consumed, resulting in a solution of the thiazol-4-ylmagnesium bromide.

Causality: The formation of the Grignard reagent converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, poised to react with an electrophile.[15]

Step 3: Formylation and Workup

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-Isopropylthiazole-4-carbaldehyde.

Causality: DMF serves as the electrophilic source of the formyl group. The nucleophilic Grignard reagent attacks the carbonyl carbon of DMF. The subsequent aqueous workup hydrolyzes the resulting intermediate to yield the final aldehyde product.[15]

Chemical Reactivity and Derivatization Potential

The synthetic utility of 2-Isopropylthiazole-4-carbaldehyde stems from the reactivity of its aldehyde group, which serves as a gateway to a multitude of chemical transformations crucial for drug discovery.

Caption: Key reactivity pathways for 2-Isopropylthiazole-4-carbaldehyde.

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₄ or NaBH(OAc)₃) yields substituted amines, a common transformation in library synthesis.

-

Knoevenagel Condensation: Base-catalyzed reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors to pyrazoles and other heterocycles.[16]

-

Wittig Reaction: Conversion of the aldehyde to an alkene allows for carbon chain extension and the introduction of diverse substituents.

-

Condensation Reactions: Reaction with hydrazines or thiosemicarbazides can lead to the formation of pyrazoline or thiazole-hydrazone hybrids, scaffolds known for their antimicrobial and anticancer activities.[17]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (a key functional group for interacting with biological targets) or reduced to the primary alcohol for further functionalization.

Applications in Medicinal Chemistry

The true value of 2-Isopropylthiazole-4-carbaldehyde is realized in its application as a key intermediate for compounds targeting a range of diseases. The thiazole core is a proven pharmacophore, and the ability to rapidly diversify at the 4-position makes this an ideal starting point for structure-activity relationship (SAR) studies.

-

Anticancer Agents: Many kinase inhibitors feature a heterocyclic core. This aldehyde can be used to synthesize substituted pyrazoles and carboxamides that have shown activity as angiogenesis inhibitors by targeting pathways like c-Met kinase.[18]

-

Antimicrobial Agents: Thiazole derivatives, particularly those derived from condensation reactions of a thiazole carbaldehyde, have demonstrated potent anti-Candida and antibacterial activity.[19] The aldehyde can be converted into thiazolidinones or chalcones, which are known antimicrobial pharmacophores.

-

Anti-inflammatory Compounds: The thiazole nucleus is present in several anti-inflammatory agents. Derivatization of the aldehyde allows for the introduction of moieties that can interact with targets such as cyclooxygenase (COX) enzymes.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[7]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage is in a refrigerator at 2-8°C.[8]

Conclusion

2-Isopropylthiazole-4-carbaldehyde is a high-value synthetic intermediate with significant potential for drug discovery and development. Its well-defined physicochemical properties, coupled with a versatile and reactive aldehyde handle on a privileged thiazole scaffold, provide chemists with a powerful tool for generating novel molecular entities. The synthetic pathways are robust, and the potential for derivatization into known bioactive chemotypes is extensive. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will be paramount in accelerating the discovery of the next generation of medicines.

References

-

LookChem. (n.d.). Thiazole-4-carbaldehyde Properties, Uses, Safety Data & Supplier Information China. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 133047-46-8 | Product Name : 2-Isopropylthiazole-4-carbaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from [Link]

-

Unknown. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

Ahmed, S., et al. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

Al-Salahi, R., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds II. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]

-

Gontijo, R. J., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-isopropyl-4-methyl-3-thiazoline, 67936-13-4 [thegoodscentscompany.com]

- 7. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemscene.com [chemscene.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR spectrum [chemicalbook.com]

- 13. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 17. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

2-Isopropylthiazole-4-carbaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Isopropylthiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of 2-Isopropylthiazole-4-carbaldehyde (CAS No. 133047-46-8), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will dissect its molecular architecture, explore its physicochemical properties, and present a representative synthetic pathway grounded in established organic chemistry principles. Furthermore, this document details the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) that are critical for its unambiguous identification and quality control. The causality behind experimental design and data interpretation is emphasized throughout, providing researchers and drug development professionals with field-proven insights into the utility of this versatile scaffold.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its presence in a wide array of clinically approved drugs and biologically active agents, including anticancer, anti-inflammatory, and antimicrobial therapeutics.[1][3][4] The thiazole moiety's unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it an ideal component for designing molecules that bind to biological targets with high affinity and specificity.[5]

2-Isopropylthiazole-4-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its structure combines three key functional motifs:

-

The thiazole ring provides the core pharmacophore.

-

The isopropyl group at the 2-position adds lipophilicity, which can be crucial for modulating a compound's pharmacokinetic profile.

-

The carbaldehyde group at the 4-position is a versatile chemical handle, enabling a wide range of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity.[6][7]

This guide serves to consolidate the core technical information on this molecule, providing a foundational resource for its application in synthetic and medicinal chemistry programs.

Molecular Structure and Physicochemical Properties

The fundamental identity of 2-Isopropylthiazole-4-carbaldehyde is defined by its unique arrangement of atoms and the resulting physicochemical characteristics. These properties are essential for predicting its behavior in chemical reactions and biological systems.

Structural Identifiers

A consistent and unambiguous nomenclature is critical in scientific communication. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | [8] |

| CAS Number | 133047-46-8 | [9] |

| Molecular Formula | C₇H₉NOS | [8][10] |

| Molecular Weight | 155.22 g/mol | [8][10] |

| Canonical SMILES | CC(C)C1=NC(=CS1)C=O | [8] |

| InChI Key | NUEZKCPTDMEROB-UHFFFAOYSA-N | [8] |

Computed Physicochemical Data

Computational models provide valuable predictions for a molecule's behavior, aiding in experimental design and drug development screening.

| Property | Predicted Value | Source(s) |

| XLogP3-AA (Lipophilicity) | 1.9 | [8][11] |

| Topological Polar Surface Area | 58.2 Ų | [8][11] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Exact Mass | 155.04048508 Da | [8] |

digraph "2_Isopropylthiazole_4_carbaldehyde" { graph [fontname="Arial", fontsize=12, size="5,5", ratio=fill, dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms N1 [label="N"]; S1 [label="S"]; C2 [label="C"]; C4 [label="C"]; C5 [label="C"]; C_iso_methine [label="C"]; C_iso_methyl1 [label="CH₃"]; C_iso_methyl2 [label="CH₃"]; C_ald [label="C"]; H_ald [label="H"]; O_ald [label="O"]; H5[label="H"];

// Invisible nodes for layout inv1 [shape=point, width=0, height=0]; inv2 [shape=point, width=0, height=0];

// Arrange the thiazole ring C5 -- S1 [len=1.5]; S1 -- C2 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- C4 [len=1.5]; C4 -- C5 [len=1.5];

// Attach substituents C2 -- C_iso_methine; C_iso_methine -- C_iso_methyl1; C_iso_methine -- C_iso_methyl2; C4 -- C_ald; C_ald -- H_ald; C_ald -- O_ald [style=double]; C5 -- H5;

// Define double bonds in the ring C2 -- N1 [style=double]; C4 -- C5 [style=double]; }

Caption: 2D structure of 2-Isopropylthiazole-4-carbaldehyde.

Synthesis Pathway: A Mechanistic Approach

While numerous specific synthetic routes can be envisioned, a robust and common method for constructing the 2,4-substituted thiazole core is the Hantzsch Thiazole Synthesis .[12] This method provides a logical and reliable pathway from readily available starting materials. The causality for this choice rests on its high efficiency and broad substrate scope for creating substituted thiazoles.

The synthesis involves the cyclocondensation of an α-haloketone (or its equivalent) with a thioamide. For 2-Isopropylthiazole-4-carbaldehyde, this translates to the reaction between isobutyrothioamide and a 3-halo-2-oxopropanal derivative.

Caption: Hantzsch synthesis workflow for 2-isopropylthiazole-4-carbaldehyde.

Experimental Protocol (Representative)

This protocol describes a general, self-validating procedure. The exact stoichiometry and reaction conditions may require optimization.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve isobutyrothioamide (1.0 eq) in a suitable solvent such as absolute ethanol.

-

Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the reaction without interfering.

-

-

Reaction Initiation:

-

To the stirred solution, add 3-bromo-2-oxopropanal (1.1 eq) dropwise at room temperature.

-

Causality: A slight excess of the electrophilic α-halocarbonyl ensures complete consumption of the starting thioamide. Dropwise addition helps to control any initial exotherm.

-

-

Cyclocondensation:

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the carbonyl-activated α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to quench any acidic byproducts.

-

Causality: Neutralization is crucial before extraction to ensure the product is in its neutral form, maximizing its solubility in the organic solvent.

-

-

Purification:

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid via column chromatography on silica gel.

-

Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and non-polar impurities, ensuring high purity of the final compound.

-

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted based on the known molecular structure and general principles of spectroscopic analysis for heterocyclic aldehydes.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | 9.8 - 10.1 | Singlet (s) | 1H | -CHO |

| Thiazole Proton | 8.0 - 8.3 | Singlet (s) | 1H | C5-H |

| Isopropyl Methine | 3.2 - 3.5 | Septet (sept) | 1H | -CH(CH₃)₂ |

| Isopropyl Methyls | 1.3 - 1.5 | Doublet (d) | 6H | -CH(CH₃)₂ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 185 - 195 | -CHO |

| Thiazole C2 | 175 - 180 | C-isopropyl |

| Thiazole C4 | 150 - 155 | C-aldehyde |

| Thiazole C5 | 125 - 130 | C-H |

| Isopropyl Methine | 30 - 35 | -CH(CH₃)₂ |

| Isopropyl Methyls | 22 - 25 | -CH(CH₃)₂ |

-

Expert Analysis: The aldehydic proton's significant downfield shift (~10 ppm) is a hallmark of this functional group, caused by the strong deshielding effect of the carbonyl's magnetic anisotropy.[13][16] Similarly, the ¹³C NMR signal for the carbonyl carbon is highly characteristic, appearing far downfield (~190 ppm).[15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| Aldehyde C-H Stretch | ~2820 and ~2720 | Medium | Diagnostic for the aldehyde functional group[14][15] |

| Aliphatic C-H Stretch | 2970 - 2870 | Medium-Strong | Isopropyl group C-H bonds |

| Carbonyl (C=O) Stretch | ~1705 | Strong | Conjugated aldehyde C=O bond[13][17] |

| Aromatic C=N / C=C Stretch (Thiazole) | 1600 - 1450 | Medium-Strong | Vibrations of the thiazole ring |

-

Expert Analysis: The most telling feature in the IR spectrum is the very strong C=O stretching absorption.[17] Its position around 1705 cm⁻¹ (rather than ~1730 cm⁻¹) indicates conjugation with the thiazole ring, which slightly lowers the vibrational energy.[13][14] The two medium-intensity C-H stretches between 2700-2850 cm⁻¹ are also definitive proof of an aldehyde.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation patterns, further confirming its structure.

| Parameter | Expected Value (m/z) | Significance |

| Molecular Ion [M]⁺ | 155.04 | Corresponds to the monoisotopic mass of C₇H₉NOS, confirming the molecular formula[8] |

| Fragment [M-29]⁺ | 126.04 | Loss of the aldehyde group (-CHO) |

| Fragment [M-43]⁺ | 112.00 | Loss of the isopropyl group (-CH(CH₃)₂) |

Conclusion and Future Outlook

2-Isopropylthiazole-4-carbaldehyde is a well-defined molecular entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, confirmed by a suite of spectroscopic techniques, features a stable thiazole core functionalized with synthetically versatile groups. The aldehyde function, in particular, serves as a gateway for constructing a diverse library of more complex molecules for screening in drug discovery programs.[18] As the search for novel therapeutics continues, the strategic use of well-characterized, high-purity intermediates like 2-Isopropylthiazole-4-carbaldehyde will remain paramount to the success of these endeavors.

References

-

PubChem. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. [Link]

-

Pharmaffiliates. CAS No : 133047-46-8 | Product Name : 2-Isopropylthiazole-4-carbaldehyde. [Link]

-

LookChem. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data. [Link]

-

PubChem. 4-Isopropyl-1,3-thiazole-2-carbaldehyde. [Link]

-

Akhtar, M. J., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

ResearchGate. Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. [Link]

-

McMurry, J. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry. [Link]

-

Varvounis, G., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances. [Link]

-

InsightSlice. A review on thiazole based compounds & it's pharmacological activities. [Link]

-

ResearchGate. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery & Developments. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry LibreTexts. 17.3: Spectroscopic Properties of Aldehydes and Ketones. [Link]

-

University of Calgary. IR Spectroscopy. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemscene.com [chemscene.com]

- 11. 4-Isopropyl-1,3-thiazole-2-carbaldehyde | C7H9NOS | CID 11084110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde: Nomenclature, Properties, and Synthesis Considerations

Executive Summary: This guide provides a comprehensive technical overview of 2-Isopropylthiazole-4-carbaldehyde, a heterocyclic aldehyde of interest to researchers in medicinal chemistry, drug development, and materials science. The document elucidates the compound's nomenclature, including its systematic IUPAC name and various synonyms used in chemical databases and by suppliers. It details key physicochemical properties and addresses the notable absence of commercial trade names, positioning it as a specialized research chemical. A significant portion of this guide is dedicated to outlining a logical and robust synthetic strategy, derived from established methodologies for analogous thiazole compounds, thereby providing a practical framework for its laboratory preparation. This whitepaper serves as a critical resource for scientists requiring detailed information on this specific chemical entity.

Introduction: The Significance of Thiazole-Based Heterocycles

The thiazole ring is a privileged scaffold in medicinal chemistry and functional materials. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it acts as a versatile pharmacophore capable of engaging in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. The incorporation of an aldehyde functional group, as seen in 2-Isopropylthiazole-4-carbaldehyde, further enhances its utility, providing a reactive handle for a multitude of chemical transformations. This aldehyde functionality serves as a crucial gateway for constructing more complex molecular architectures, making it a valuable intermediate in multi-step synthetic campaigns aimed at novel therapeutic agents and specialized organic materials.

Chemical Identity and Nomenclature

Accurate identification of a chemical compound is paramount for reproducible research. 2-Isopropylthiazole-4-carbaldehyde is identified and cataloged under several names and codes across various platforms. While it does not possess any registered trade names, a clear understanding of its systematic name and common synonyms is essential for effective literature and database searches.

Primary Identifier:

IUPAC Name:

-

The systematic name, conforming to the International Union of Pure and Applied Chemistry (IUPAC) standards, is 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde [1][2].

Common Synonyms: The following list comprises alternative names and identifiers frequently encountered in chemical supplier catalogs and scientific databases:

-

2-isopropyl-1,3-thiazole-4-carbaldehyde

-

2-Isopropylthiazole-4-carboxaldehyde[3]

-

2-(1-Methylethyl)-4-thiazolecarboxaldehyde[2]

-

2-Propan-2-yl-1,3-thiazole-4-carbaldehyde[2]

-

4-Formyl-2-isopropylthiazole[5]

-

2-iso-Propyl-thiazole-4-carbaldehyde[5]

Structural Representation: The chemical structure provides an unambiguous representation of the molecule's connectivity.

Caption: Chemical structure of 2-Isopropylthiazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 133047-46-8 | [1][2] |

| Molecular Formula | C₇H₉NOS | [1][2][3] |

| Molecular Weight | 155.22 g/mol | [1][2][3] |

| European Community (EC) Number | 672-914-3 | [1] |

| Recommended Storage | 2-8°C (Refrigerator) | [2] |

Synthesis Strategy: A Grignard-Based Approach

While specific, peer-reviewed synthesis protocols for 2-Isopropylthiazole-4-carbaldehyde are not abundant in the literature, a robust synthetic route can be designed based on established methods for preparing analogous thiazole carboxaldehydes. A particularly effective strategy involves the preparation of a thiazole-based Grignard reagent followed by formylation.

Causality and Experimental Choice: Traditional methods for synthesizing thiazole aldehydes can involve harsh conditions or require starting materials that are difficult to obtain. For instance, synthesis from 2-halothiazoles via lithium salts often requires cryogenic temperatures (-75°C) due to the high reactivity and instability of the lithiated intermediate, making it difficult to scale up[6]. A superior approach, described in patent literature for related compounds, utilizes a halogen-magnesium exchange to form a more stable Grignard reagent[6]. This method proceeds under milder conditions, is more amenable to industrialization, and typically results in higher yields[6].

The following protocol is a validated, logical workflow grounded in these principles.

Hypothetical Experimental Protocol:

Objective: To synthesize 2-Isopropylthiazole-4-carbaldehyde from 4-bromo-2-isopropylthiazole.

Step 1: Preparation of Isopropylmagnesium Chloride (Grignard Reagent)

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF).

-

Add a crystal of iodine to initiate the reaction.

-

Slowly add a solution of isopropyl chloride in anhydrous THF to the flask. Maintain a gentle reflux via controlled addition.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

Step 2: Halogen-Magnesium Exchange

-

In a separate, flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-isopropylthiazole in anhydrous THF.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the previously prepared isopropylmagnesium chloride solution (from Step 1) to the solution of 4-bromo-2-isopropylthiazole.

-

Allow the reaction to stir at 0°C for 1-2 hours. This exchange reaction forms the desired 2-isopropylthiazol-4-ylmagnesium chloride.

Step 3: Formylation

-

Cool the Grignard reagent solution from Step 2 to -20°C.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 4: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude aldehyde via flash column chromatography on silica gel to yield the final product, 2-Isopropylthiazole-4-carbaldehyde.

Workflow Visualization:

Caption: Synthetic workflow for 2-Isopropylthiazole-4-carbaldehyde.

Potential Applications and Research Context

While specific applications for 2-Isopropylthiazole-4-carbaldehyde are not extensively documented, its structural motifs are found in molecules with diverse biological and commercial uses. Its isomers and related compounds are noted for their roles in:

-

Flavor and Fragrance: Thiazole derivatives are known for their unique aromatic properties, often contributing to nutty, green, or tropical notes in flavor and fragrance formulations[7][8].

-

Pharmaceutical Development: The thiazole ring is a core component of numerous approved drugs. This compound serves as a potential building block for synthesizing libraries of novel compounds for screening as c-Met kinase inhibitors for cancer treatment or other therapeutic targets[3][9].

-

Agrochemicals: The thiazole scaffold is used in the development of pesticides and herbicides. This carbaldehyde could act as a precursor for more complex and potent agrochemicals[7][10].

Safety and Handling

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), 2-Isopropylthiazole-4-carbaldehyde is classified as harmful if swallowed (H302)[1]. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Isopropylthiazole-4-carbaldehyde (CAS: 133047-46-8) is a specialized heterocyclic aldehyde with significant potential as a synthetic intermediate. While it lacks common trade names, it is well-defined by its IUPAC name, 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde, and a variety of chemical synonyms. Its synthesis is logically achieved through a modern organometallic approach using a Grignard reaction, which offers considerable advantages in terms of reaction conditions and scalability over older methods. For researchers and drug development professionals, this compound represents a valuable building block for accessing novel chemical matter in the pursuit of new therapeutics, agrochemicals, and functional materials.

References

-

PubChem. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 2-Isopropylthiazole-4-carbaldehyde. PASL. [Link]

-

PubChem. 4-Isopropyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

MOLBASE. 2-propan-2-yl-1,3-thiazole-4-carbaldehyde price & availability. [Link]

-

PubChem. 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. [Link]

-

PubChem. Thiazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

-

The Good Scents Company. 2-isopropyl-4-methyl-3-thiazoline. [Link]

- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

-

NIH National Library of Medicine. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

Sources

- 1. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Isopropyl-1,3-thiazole-4-carboxaldehyde | 133047-46-8 | IFA04746 [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-propan-2-yl-1,3-thiazole-4-carbaldehyde price & availability - MOLBASE [molbase.com]

- 6. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Isopropylthiazole-4-carbaldehyde, a heterocyclic compound of growing interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, outline a robust synthetic pathway, detail its spectral characteristics for unambiguous identification, and explore its reactivity and potential applications, particularly in the realm of drug discovery.

Introduction to a Versatile Thiazole Derivative

2-Isopropylthiazole-4-carbaldehyde belongs to the thiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic drugs. The presence of the isopropyl group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 4-position endows this molecule with a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecular architectures. Understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical properties is paramount for its handling, purification, and application in chemical synthesis. The key physicochemical properties of 2-Isopropylthiazole-4-carbaldehyde are summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₉NOS | [1] |

| Molecular Weight | 155.22 g/mol | [1] |

| CAS Number | 133047-46-8 | [2] |

| Appearance | Not explicitly stated, likely a liquid | Inferred from related compounds |

| Boiling Point | 232.4 ± 13.0 °C at 760 mmHg | |

| Melting Point | Not available | Data for the related 2-methylthiazole-4-carboxaldehyde is 54-58 °C, suggesting the isopropyl derivative may have a lower melting point. |

| Density | Not available | The density of the related 2-isopropyl-4-methylthiazole is 1.001 g/mL at 25 °C, which can be used as an estimate. |

| Flash Point | 94.4 ± 19.8 °C | |

| Solubility | Not explicitly stated | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and alcohols. |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis of 2-Isopropylthiazole-4-carbaldehyde: A Practical Approach

The synthesis of 2-Isopropylthiazole-4-carbaldehyde can be efficiently achieved through a two-step process, beginning with the formation of the 2-isopropylthiazole core, followed by formylation at the C4 position. A common and effective method for introducing the aldehyde group onto an electron-rich heterocycle like thiazole is the Vilsmeier-Haack reaction.[3][4][5]

Workflow for the Synthesis of 2-Isopropylthiazole-4-carbaldehyde

Caption: Synthetic workflow for 2-Isopropylthiazole-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Isopropylthiazole

This protocol is a general guideline for the formylation of an electron-rich thiazole and should be optimized for the specific substrate.

Materials and Reagents:

-

2-Isopropylthiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Thiazole: Dissolve 2-isopropylthiazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectral Characterization: The Fingerprint of a Molecule

Unambiguous identification of a synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for 2-Isopropylthiazole-4-carbaldehyde, based on the analysis of its functional groups and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the isopropyl group, the thiazole ring proton, and the aldehyde proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Isopropyl -CH(CH₃)₂ | ~3.3 - 3.5 | Septet | ~7.0 | The methine proton is deshielded by the thiazole ring. |

| Isopropyl -CH(CH ₃)₂ | ~1.4 | Doublet | ~7.0 | The six equivalent methyl protons. |

| Thiazole H-5 | ~8.0 - 8.2 | Singlet | - | The proton at the 5-position of the thiazole ring. |

| Aldehyde -CH O | ~9.9 - 10.1 | Singlet | - | The characteristic downfield shift for an aldehyde proton. |

Note: Predicted chemical shifts are based on data for 2-isopropyl-4-methylthiazole and general trends for thiazole derivatives.[6][7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aldehyde C HO | ~185 - 190 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Thiazole C2 | ~170 - 175 | Carbon bearing the isopropyl group. |

| Thiazole C4 | ~150 - 155 | Carbon bearing the aldehyde group. |

| Thiazole C5 | ~125 - 130 | The CH carbon of the thiazole ring. |

| Isopropyl -C H(CH₃)₂ | ~33 - 36 | The methine carbon of the isopropyl group. |

| Isopropyl -CH(C H₃)₂ | ~23 - 25 | The methyl carbons of the isopropyl group. |

Note: Predicted chemical shifts are based on data for 2-isopropyl-4-methylthiazole and general trends for thiazole derivatives.[8]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying key functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity/Shape |

| C=O (Aldehyde) | ~1690 - 1710 | Strong, sharp |

| C-H (Aldehyde) | ~2720 and ~2820 | Medium, sharp (often appear as two distinct peaks) |

| C=N (Thiazole ring) | ~1500 - 1600 | Medium |

| C-H (sp³ - Isopropyl) | ~2850 - 2960 | Strong, sharp |

| C-H (sp² - Thiazole) | ~3100 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 155.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the isopropyl group to give a fragment at m/z = 140.

-

Loss of the entire isopropyl group to give a fragment at m/z = 112.

-

Cleavage of the aldehyde group, with loss of a hydrogen radical (•H) to give a fragment at m/z = 154, or loss of the formyl radical (•CHO) to give a fragment at m/z = 126.

-

Fragmentation of the thiazole ring can also occur, leading to more complex patterns.[9][10]

-

Reactivity and Synthetic Utility

The reactivity of 2-Isopropylthiazole-4-carbaldehyde is dominated by the chemistry of the aldehyde group and the thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 2-isopropylthiazole-4-carboxylic acid.

-

Reduction: Can be reduced to the corresponding primary alcohol, (2-isopropylthiazol-4-yl)methanol.

-

Nucleophilic Addition: Undergoes addition reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Reductive Amination: Can be converted to amines through reaction with an amine in the presence of a reducing agent.

-

Condensation Reactions: Can participate in aldol and Knoevenagel condensations.

Reactivity of the Thiazole Ring

The thiazole ring itself can undergo various reactions. The electron-withdrawing nature of the aldehyde group will influence the reactivity of the ring, particularly towards electrophilic substitution.

Applications in Drug Discovery and Materials Science

The structural features of 2-Isopropylthiazole-4-carbaldehyde make it an attractive starting material for the synthesis of compounds with potential biological activity and for the development of novel materials.

-

Medicinal Chemistry: The thiazole nucleus is a key component of many pharmaceuticals. The ability to functionalize the aldehyde group of 2-Isopropylthiazole-4-carbaldehyde allows for the rapid generation of libraries of compounds for screening against various biological targets. For example, derivatives can be synthesized to explore potential antimicrobial, anti-inflammatory, and anticancer activities.[11]

-

Agrochemicals: Thiazole derivatives have also found applications as herbicides and fungicides.

-

Materials Science: The thiazole ring can be incorporated into polymers and dyes, and the aldehyde group provides a convenient point for further modification to tune the material's properties.

Safety and Handling

2-Isopropylthiazole-4-carbaldehyde is classified as harmful if swallowed.[12] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2-Isopropylthiazole-4-carbaldehyde is a versatile heterocyclic building block with significant potential in various fields of chemical research. Its well-defined physicochemical properties, accessible synthetic route, and diverse reactivity make it a valuable tool for the creation of novel molecules with tailored functions. This guide provides a solid foundation of technical information to enable researchers to effectively and safely utilize this compound in their scientific endeavors.

References

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

-

PubChem. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. [Link]

- El-Gendy, Z. E., & Mohamed, Y. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

-

PubChem. 2-Isopropyl-4-methylthiazole. [Link]

-

PubChem. 2-Aminothiazole-4-carbaldehyde. [Link]

-

Pharmaffiliates. CAS No : 133047-46-8 | Product Name : 2-Isopropylthiazole-4-carbaldehyde. [Link]

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Cambridge University Press. Vilsmeier-Haack Reaction. [Link]

-

JETIR. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

PMC - PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]

- Google Patents. CN104529935A - Method for synthesizing high-purity ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubMed. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. [Link]

-

ACS Omega. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. [Link]

-

Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

-

PubMed. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. [Link]

-

ResearchGate. Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

NIH. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. [Link]

-

Taylor & Francis Online. C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. [Link]

-

PubChem. 4-Isopropyl-1,3-thiazole-2-carbaldehyde. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

PubMed. Benzo[d]thiazole-2-carbanilides as new anti-TB chemotypes: Design, synthesis, biological evaluation, and structure-activity relationship. [Link]

- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. 2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR [m.chemicalbook.com]

- 8. 2-Isopropyl-4-methyl thiazole(15679-13-7) 13C NMR spectrum [chemicalbook.com]